

Role of LysoPC(16:1(9Z)) in glycerophospholipid metabolism.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LysoPC(16:1(9Z))

Cat. No.: B1261748

[Get Quote](#)

An In-Depth Technical Guide on the Role of **LysoPC(16:1(9Z))** in Glycerophospholipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (LysoPC) species are critical intermediates in glycerophospholipid metabolism and are increasingly recognized as important signaling molecules in a variety of physiological and pathological processes. This technical guide focuses on a specific monounsaturated LysoPC, 1-palmitoleoyl-sn-glycero-3-phosphocholine (**LysoPC(16:1(9Z))**), detailing its metabolic pathways, signaling functions, and the experimental methodologies used for its study. This document provides a comprehensive resource for researchers in lipidomics, cell signaling, and drug development, offering detailed protocols and quantitative data to facilitate further investigation into the biological roles of **LysoPC(16:1(9Z))**.

Introduction to LysoPC(16:1(9Z))

LysoPC(16:1(9Z)) is a lysophospholipid, a class of lipids derived from the partial hydrolysis of phospholipids. Structurally, it consists of a glycerol backbone, a phosphocholine head group at the sn-3 position, and a palmitoleic acid (a 16-carbon monounsaturated fatty acid with a cis double bond at the ω -7 position) esterified at the sn-1 position.^{[1][2][3]} The absence of a fatty acid at the sn-2 position is a defining characteristic of lysophospholipids.

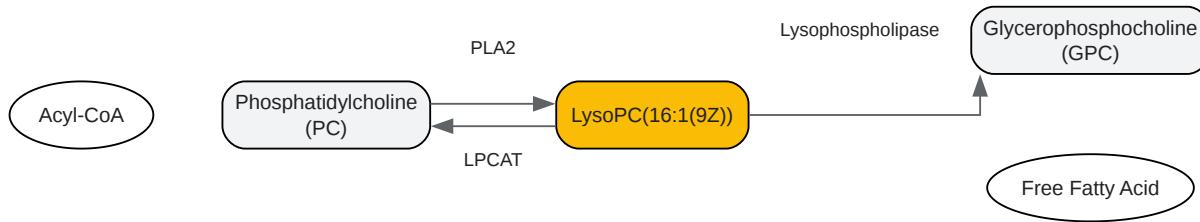
These molecules are not merely metabolic intermediates but also potent bioactive lipids that can modulate the activity of various cellular targets, including G protein-coupled receptors (GPCRs), and are implicated in processes such as insulin secretion, inflammation, and cancer. [1][4][5]

Role in Glycerophospholipid Metabolism

Glycerophospholipid metabolism is a complex network of enzymatic reactions responsible for the synthesis and remodeling of the primary lipid components of cellular membranes. **LysoPC(16:1(9Z))** is a key player in this metabolic network.

Biosynthesis of LysoPC(16:1(9Z))

LysoPC(16:1(9Z)) is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) species containing a palmitoleoyl group at either the sn-1 or sn-2 position.


- Action of Phospholipase A2 (PLA2): The most direct route of **LysoPC(16:1(9Z))** formation is the hydrolysis of the ester bond at the sn-2 position of PC by a phospholipase A2 (PLA2) enzyme. This reaction releases a free fatty acid and the corresponding LysoPC.[1][2][6]
- Lecithin:cholesterol acyltransferase (LCAT): In blood plasma, LysoPC can be formed by the action of LCAT. This enzyme transfers the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of a cholesterol ester and LysoPC.[1]

Acylation and Degradation

LysoPC(16:1(9Z)) can be further metabolized through several pathways:

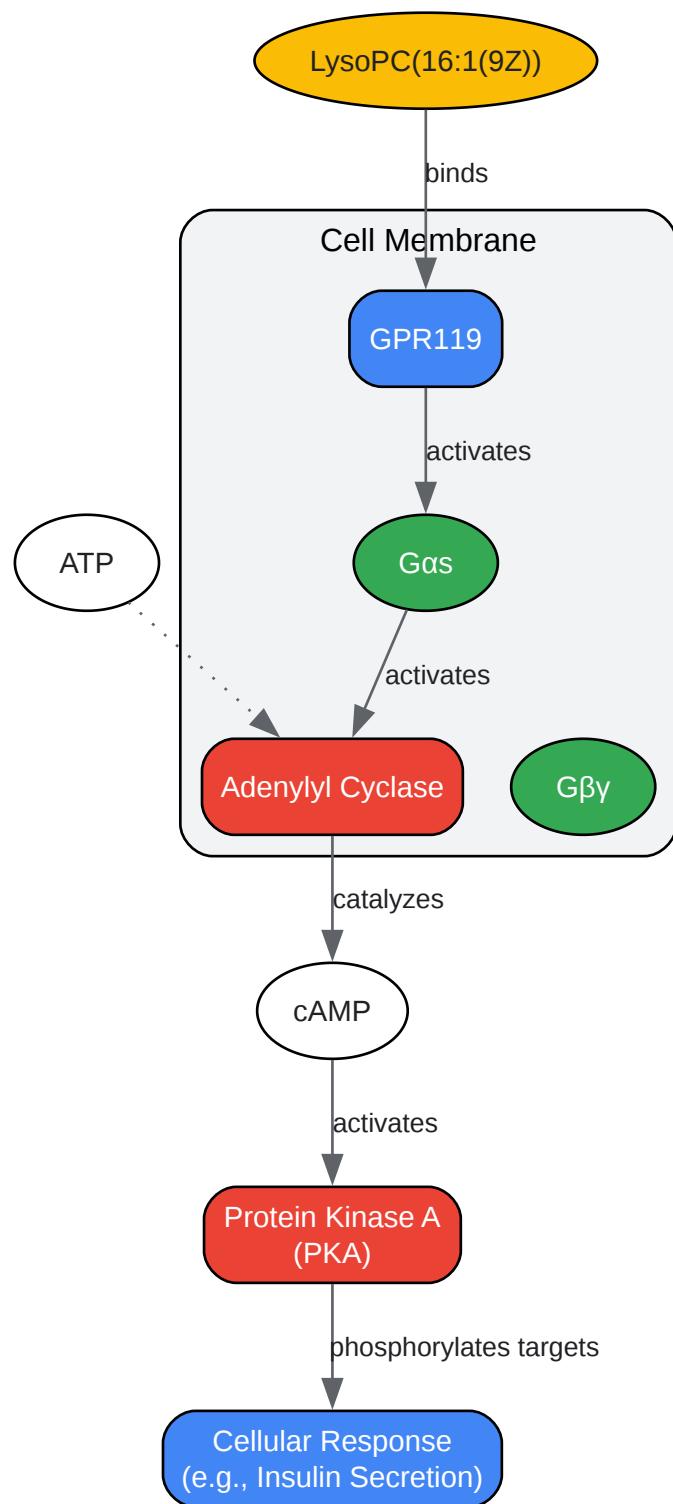
- Re-acylation: Lysophosphatidylcholine acyltransferases (LPCATs) can re-esterify a fatty acid onto the free hydroxyl group at the sn-2 position of **LysoPC(16:1(9Z))** to reform phosphatidylcholine. This is a crucial step in the remodeling of membrane phospholipids, often referred to as the Lands cycle.
- Further Degradation: Lysophospholipases can hydrolyze the remaining fatty acid from **LysoPC(16:1(9Z))** to produce glycerophosphocholine.

The metabolic pathways involving **LysoPC(16:1(9Z))** are depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of **LysoPC(16:1(9Z))**.

Signaling Functions of LysoPC(16:1(9Z))


Beyond its role in lipid metabolism, **LysoPC(16:1(9Z))** functions as an extracellular signaling molecule, primarily through the activation of specific GPCRs.

Activation of GPR119 and GPR55

Research has identified **LysoPC(16:1(9Z))** as a ligand for GPR119 and GPR55.^{[4][7][8]}

- **GPR119 Signaling:** Upon binding to GPR119, **LysoPC(16:1(9Z))** initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).^{[4][7]} The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to cellular responses such as glucose-stimulated insulin secretion in pancreatic β-cells.^{[4][7][8]}
- **GPR55 Signaling:** **LysoPC(16:1(9Z))** also interacts with GPR55, though the downstream signaling is more complex and can involve Gαq or other G proteins, potentially leading to an increase in intracellular calcium.^{[4][7]}

The signaling pathway initiated by **LysoPC(16:1(9Z))** through GPR119 is illustrated below.

[Click to download full resolution via product page](#)

Caption: **LysoPC(16:1(9Z))** signaling via the GPR119 receptor.

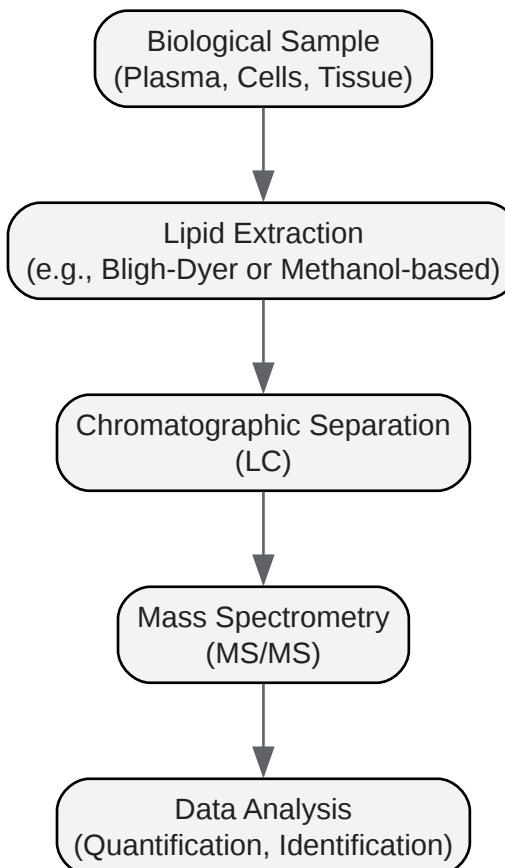
Quantitative Data

The interaction of **LysoPC(16:1(9Z))** with its receptors and its levels in biological systems have been quantified in several studies.

Parameter	Receptor	Value	Reference
Relative Binding Energy	GPR55	-34 kcal/mol	[4][7]
Relative Binding Energy	GPR119	-41 kcal/mol	[4][7]

Table 1: Binding affinities of **LysoPC(16:1(9Z))** to GPCRs.

Receptor	Docking Binding Energy (kcal/mol)	MD Relative Energy of Binding (kcal/mol)
GPR40	-2 ± 0.4	-12 ± 10
GPR55	-3.5 ± 2.2	-34 ± 13
GPR119	-3.5 ± 2.4	-41 ± 11
GPR120	-1.3 ± 2	-19 ± 15


Table 2: Molecular modeling results of **LysoPC(16:1(9Z))** with various G protein-coupled receptors.[8]

Experimental Protocols

The study of **LysoPC(16:1(9Z))** requires specialized techniques in lipidomics and cell biology.

Lipidomics Workflow for **LysoPC(16:1(9Z))** Analysis

A typical lipidomics workflow for the extraction, separation, and quantification of **LysoPC(16:1(9Z))** from biological samples is outlined below.[9][10][11]

[Click to download full resolution via product page](#)

Caption: General lipidomics workflow for LysoPC analysis.

Protocol 1: Lipid Extraction from Plasma/Serum[12][13][14]

- Sample Preparation: Thaw frozen plasma or serum samples on ice.
- Internal Standard Spiking: To a defined volume of sample (e.g., 10 μ L), add an internal standard mix containing a known amount of a structurally similar but isotopically labeled or odd-chain LysoPC (e.g., LysoPC(17:0)).
- Methanol Precipitation: Add 15 volumes of cold methanol (e.g., 150 μ L).
- Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.
- Centrifugation: Centrifuge at 10,000 $\times g$ for 5 minutes at 4°C.

- Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS[9][12][15]

- Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chromatography:
 - Column: A C18 reversed-phase column is commonly used for separating lipid species.
 - Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B), is typically employed.
- Mass Spectrometry:
 - Ionization: Use positive ion mode electrospray ionization (ESI).
 - Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for **LysoPC(16:1(9Z))**: The precursor ion will be the $[M+H]^+$ adduct of **LysoPC(16:1(9Z))** (m/z 494.3). The product ion for quantification is typically the phosphocholine head group fragment (m/z 184.1).
- Quantification: The concentration of **LysoPC(16:1(9Z))** is determined by comparing the peak area of its MRM transition to the peak area of the internal standard's MRM transition.

Cell-Based Assays for Signaling

Protocol 3: cAMP Accumulation Assay in EndoC-βH1 Cells[4][7]

- Cell Culture: Culture human pancreatic β-cell line EndoC-βH1 under standard conditions.
- Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

- Starvation: Prior to the experiment, starve the cells in a serum-free medium for a specified period (e.g., 2-4 hours).
- Treatment: Treat the cells with varying concentrations of synthesized **LysoPC(16:1(9Z))** for a defined time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
- cAMP Measurement: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, following the manufacturer's instructions.
- Data Analysis: Normalize the cAMP levels to the total protein content in each well and plot the dose-response curve to determine the EC50 value.

Conclusion

LysoPC(16:1(9Z)) is a multifaceted glycerophospholipid that plays a significant role as both a metabolic intermediate and a signaling molecule. Its involvement in crucial pathways such as insulin secretion highlights its potential as a therapeutic target and a biomarker for metabolic diseases. The methodologies detailed in this guide provide a robust framework for researchers to further explore the intricate biology of **LysoPC(16:1(9Z))** and other bioactive lipids. As analytical techniques continue to advance, a more comprehensive understanding of the lipidome and its influence on health and disease is within reach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for LysoPC(16:1/0:0) (HMDB0010383) [hmdb.ca]

- 2. Bovine Metabolome Database: Showing metabocard for LysoPC(16:1(9Z)) (BMDB0010383) [bovinedb.ca]
- 3. 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine | C24H48NO7P | CID 24779461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultra-performance liquid chromatography/mass spectrometry technology and high-throughput metabolomics for deciphering the preventive mechanism of mira ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07687E [pubs.rsc.org]
- 6. [Frontiers](https://frontiersin.org) | Analysis of the Metabolic Characteristics of Serum Samples in Patients With Multiple Myeloma [frontiersin.org]
- 7. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 11. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 12. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of LysoPC(16:1(9Z)) in glycerophospholipid metabolism.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261748#role-of-lysopc-16-1-9z-in-glycerophospholipid-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com